![molecular formula C14H19F3N2O B5627381 2-{4-[3-(trifluoromethyl)benzyl]-1-piperazinyl}ethanol](/img/structure/B5627381.png)

2-{4-[3-(trifluoromethyl)benzyl]-1-piperazinyl}ethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

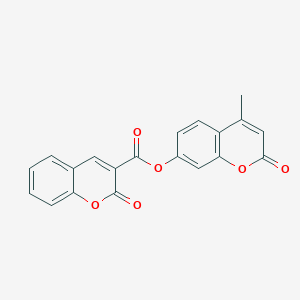

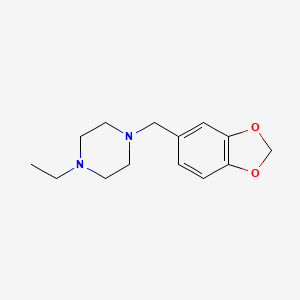

The compound is a derivative of benzyl piperazine, which is a class of organic compounds containing a benzyl group attached to a piperazine ring . The trifluoromethyl group is a common functional group in organic chemistry, characterized by the presence of three fluorine atoms attached to a carbon atom .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through nucleophilic substitution reactions . For example, a trifluoromethyl group can be introduced to a benzyl bromide through a reaction with a trifluoromethylating reagent .Molecular Structure Analysis

The molecular structure of similar compounds typically consists of a benzyl group attached to a piperazine ring, with a trifluoromethyl group attached to the benzyl group . The exact structure would depend on the positions of these groups on the rings .Applications De Recherche Scientifique

Spectroelectrochemical Properties

This compound has been used in the synthesis of peripherally tetra-substituted phthalocyanine and its metallo compounds . The electrochemical and spectroelectrochemical investigation of these phthalocyanines were studied using various electrochemical techniques . These studies show that the complexes have either metal-based or ligand-based diffusion-controlled electron transfer properties .

Drug Development

The trifluoromethyl group, which is part of the compound, has been found in many FDA-approved drugs over the last 20 years . This group is considered a pharmacophore, a part of a molecular structure that is responsible for a particular biological or pharmacological interaction .

Insecticide Development

The compound has been used in the development of the proinsecticide Indoxacarb, which acts as a voltage-gated sodium channel (vgSCh) modulator . This makes it effective in controlling insect populations .

Antidepressant Properties

In recent years, compounds similar to “2-{4-[3-(trifluoromethyl)benzyl]-1-piperazinyl}ethanol” have been used in organic synthesis due to their efficient biological activities, including antidepressant properties .

Antioxidant Properties

These compounds have also been found to exhibit antioxidant properties, making them useful in the development of treatments for conditions caused by oxidative stress .

Anticancer Properties

The compound has shown potential in the development of anticancer treatments . Further research is needed to fully understand its mechanisms of action and potential applications in this field .

Antimicrobial Properties

Compounds similar to “2-{4-[3-(trifluoromethyl)benzyl]-1-piperazinyl}ethanol” have been found to exhibit antimicrobial properties . This makes them useful in the development of new antimicrobial agents .

Antiviral Properties

These compounds have also been found to exhibit antiviral properties . This makes them potential candidates for the development of new antiviral drugs .

Mécanisme D'action

Target of Action

Compounds with similar structures have been known to interact with peripheral sensory trigeminal nerves .

Mode of Action

Based on its structure, it may interact with its targets through a variety of mechanisms, including binding to receptors or enzymes, altering membrane properties, or modulating gene expression .

Biochemical Pathways

Compounds with similar structures have been known to affect various biochemical pathways, including those involved in neurotransmission .

Pharmacokinetics

The trifluoromethyl group in the compound may influence its pharmacokinetic properties, potentially enhancing its metabolic stability and lipophilicity .

Result of Action

Based on its structure, it may exert its effects by modulating the activity of its target proteins, thereby influencing cellular functions .

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the trifluoromethyl group in the compound can enhance its stability and resistance to metabolic degradation .

Propriétés

IUPAC Name |

2-[4-[[3-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19F3N2O/c15-14(16,17)13-3-1-2-12(10-13)11-19-6-4-18(5-7-19)8-9-20/h1-3,10,20H,4-9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKKUSABLFDJVKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCO)CC2=CC(=CC=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-[[3-(Trifluoromethyl)phenyl]methyl]piperazin-1-yl]ethanol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-bromophenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole](/img/structure/B5627307.png)

![3-[1-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylcarbonyl)piperidin-4-yl][1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5627318.png)

![7-methyl-5-phenyl-2-(1-pyrrolidinylcarbonyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5627344.png)

![N-(3,4-dihydro-1H-2-benzopyran-1-ylmethyl)-2-methylpyrido[2,3-d]pyrimidin-4-amine](/img/structure/B5627359.png)

![N-ethyl-2-(2-oxo-4-phenylpyrrolidin-1-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B5627371.png)

![N-9H-fluoren-9-yl-3-fluoroimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5627372.png)

![2-{[1-(3-methylphenyl)-3-(1-phenylcyclopropyl)-1H-1,2,4-triazol-5-yl]methyl}morpholine](/img/structure/B5627388.png)

![(1S*,5R*)-6-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-3-isonicotinoyl-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5627390.png)